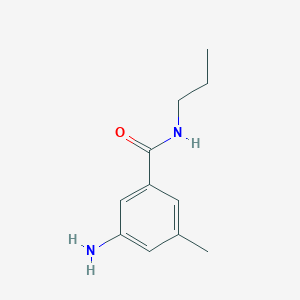

3-amino-5-methyl-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-4-13-11(14)9-5-8(2)6-10(12)7-9/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCMSAPWCNHYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Methyl N Propylbenzamide and Analogues

Retrosynthetic Analysis of 3-Amino-5-methyl-N-propylbenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that inform potential synthetic routes. The most apparent disconnection is at the amide bond, which is the most common and direct approach. This bond can be formed by coupling a carboxylic acid derivative with an amine.

Figure 1: Retrosynthetic Analysis of this compound

This primary disconnection points to two key precursors: 3-amino-5-methylbenzoic acid and propylamine . The synthesis would then involve the formation of an amide bond between these two fragments.

A deeper retrosynthetic step considers the synthesis of the 3-amino-5-methylbenzoic acid itself. A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This leads to a second disconnection, suggesting 3-nitro-5-methylbenzoic acid as a readily available starting material. The synthetic sequence would therefore involve the nitration of a suitable toluene derivative, followed by oxidation of the methyl group to a carboxylic acid, subsequent amidation, and finally, reduction of the nitro group. Alternatively, the reduction could precede the amidation step.

Direct Amidation Strategies for Benzamide (B126) Formation

The formation of the amide bond is a critical step in the proposed synthesis. Several direct amidation methods are available, each with its own advantages and limitations.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. libretexts.org Carbodiimides are a class of highly effective coupling reagents that facilitate this transformation. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are two of the most commonly employed reagents for this purpose. libretexts.orglibretexts.org

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea byproduct (dicyclohexylurea for DCC and a water-soluble urea for EDCI). libretexts.orglibretexts.org

To improve reaction efficiency and minimize side reactions, such as racemization in the case of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.comnih.gov HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine. luxembourg-bio.comcommonorganicchemistry.com

Table 1: Comparison of Common Coupling Reagents for Amide Formation

| Coupling Reagent | Additive | Typical Solvent | Key Features |

|---|---|---|---|

| DCC | None or DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | Inexpensive, but the dicyclohexylurea byproduct can be difficult to remove. libretexts.orglibretexts.org |

| EDCI | HOBt, Oxyma | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Water-soluble urea byproduct is easily removed by aqueous workup. nih.govluxembourg-bio.com |

| HATU | DIPEA | N,N-Dimethylformamide (DMF) | Highly efficient, especially for sterically hindered substrates. |

| T3P | Pyridine, Triethylamine | Ethyl acetate, Acetonitrile | Broad substrate scope and clean reaction profiles. |

A study comparing various amidation reagents in aqueous media demonstrated that combinations like EDC-HOBt can provide high yields. luxembourg-bio.com For instance, the amidation of benzoic acid with benzylamine using EDC-HOBt in a water-containing system resulted in an 82% yield. luxembourg-bio.com

Isatoic anhydrides are versatile intermediates for the synthesis of anthranilamides (2-aminobenzamides). The reaction of an isatoic anhydride (B1165640) with a primary amine, such as propylamine, results in the ring-opening of the anhydride to form the corresponding N-substituted anthranilamide. google.comgoogle.com This method is particularly useful for preparing 2-amino-N-alkylbenzamides. google.com

For the synthesis of this compound, a 5-methylisatoic anhydride would be the required starting material. The reaction with propylamine would proceed via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by decarboxylation to yield the final amide product. This approach offers a direct route to the desired scaffold, provided the substituted isatoic anhydride is accessible.

Direct amidation of anthranilic acid derivatives is another viable route. afjbs.comijpsjournal.com Anthranilic acid (2-aminobenzoic acid) and its substituted analogues can be coupled with amines using standard coupling reagents. core.ac.uk In the context of synthesizing this compound, the starting material would be 3-amino-5-methylbenzoic acid.

The challenge in this approach can be the presence of the free amino group on the benzoic acid, which can compete with the desired amine nucleophile. Protection of the aniline nitrogen may be necessary in some cases to achieve selective N-acylation of the intended amine. However, with careful selection of reagents and reaction conditions, direct and selective amidation can often be achieved.

Metal-Catalyzed C-H Activation and Amidation

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules, offering novel and efficient bond-forming strategies.

Rhodium catalysts have been shown to be particularly effective in directing the amidation of C-H bonds ortho to a directing group on an aromatic ring. nih.govnih.govacs.org For benzamides, the amide functionality itself can act as a directing group, facilitating the introduction of various substituents at the ortho position. researchgate.netrsc.org

While this methodology is powerful for ortho-functionalization, its direct application to the synthesis of this compound, where the amino group is in the meta position relative to the amide, is not straightforward. However, this strategy could be employed to synthesize analogues with different substitution patterns. For example, starting with an N-propylbenzamide, a rhodium-catalyzed C-H amination could introduce an amino group at the ortho position.

Iridium-catalyzed C-H amidation of benzoic acids has also been developed, which can provide access to meta- and para-substituted aniline derivatives through a tandem amidation-decarboxylation sequence. nih.gov This highlights the potential of metal-catalyzed approaches to access a variety of substituted benzamide analogues.

Iridium-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Iridium catalysis has been particularly effective for the ortho-C-H amidation and amination of benzamides.

In this approach, the benzamide's amide group acts as a directing group, guiding the iridium catalyst to selectively activate a C-H bond at the ortho position. This allows for the direct introduction of a nitrogen-containing functional group. Studies have demonstrated the use of [Cp*IrCl₂]₂ as a precatalyst, often in conjunction with a silver salt like AgNTf₂, to generate the active cationic iridium(III) species. nih.gov This catalytic system can effectively mediate the reaction between a benzamide and a nitrogen source, such as a sulfonyl azide or phosphoryl azide, to yield the corresponding ortho-aminated product. nih.govresearchgate.net

The reaction proceeds via the formation of a five-membered iridacycle intermediate, followed by coordination of the azide, release of nitrogen gas, and reductive elimination to form the new C-N bond. nih.gov These reactions exhibit broad functional group tolerance and can be performed under relatively mild conditions. nih.govacs.org The choice of solvent can be crucial, with ionic liquids sometimes offering an ideal medium that promotes the reaction and allows for easier product isolation. nih.govnih.gov

Table 1: Examples of Iridium-Catalyzed C-H Amidation of Benzamide Analogues

| Benzamide Substrate | Nitrogen Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-methoxybenzamide | Tosyl azide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 60 | 94 | nih.gov |

| N-methoxy-4-methylbenzamide | Tosyl azide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 60 | 85 | nih.gov |

| N-methoxy-4-fluorobenzamide | Tosyl azide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 60 | 81 | nih.gov |

| N-pivaloyloxybenzamide | N-chloroamines | Rh(III) catalyst | - | Room Temp | High | researchgate.net |

| Benzoic Acid | - | [Cp*Ir(H₂O)₃]SO₄ | - | - | - | acs.org |

Tandem and One-Pot Reaction Sequences

Tandem and one-pot reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, represent a highly efficient synthetic strategy. These sequences reduce waste, save time, and can lead to the rapid assembly of complex molecules from simple precursors.

Multi-component Reactions

Multi-component reactions (MCRs) are a prominent class of one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. mdpi.comnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating amide and peptide-like structures. nih.govresearchgate.netresearchgate.net

The Passerini Reaction (Three-Component Reaction): This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxyamide. nih.govresearchgate.net

The Ugi Reaction (Four-Component Reaction): The Ugi reaction extends the Passerini reaction by including a primary amine. The four components—an isocyanide, a carboxylic acid, a carbonyl compound, and an amine—react to form a bis-amide. nih.govacs.org The reaction is known for its high atom economy, with the only byproduct being a molecule of water. nih.gov

The immense versatility of these reactions allows for the creation of large, diverse libraries of compounds by simply varying the input components. This makes MCRs a valuable tool in drug discovery and materials science. mdpi.comnih.gov For the synthesis of a substituted benzamide like this compound, a suitably functionalized benzoic acid, amine (propylamine), aldehyde, and isocyanide could potentially be combined in a Ugi-type reaction.

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com This paradigm shift is increasingly influencing the development of synthetic methodologies for pharmaceuticals and fine chemicals.

Ultrasonic Cavitation-Assisted Synthesis

The use of ultrasound to promote chemical reactions, known as sonochemistry, is a key green chemistry tool. numberanalytics.comconsensus.app Ultrasound irradiation of a liquid medium generates, grows, and implodes vaporous cavities, a phenomenon called acoustic cavitation. nih.govnih.gov The collapse of these bubbles creates localized hotspots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov

Benefits of ultrasound-assisted organic synthesis (UAOS) include significantly shorter reaction times, higher yields, improved selectivity, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various benzamide and heterocyclic derivatives. nih.govnih.govresearchgate.net For example, the direct condensation of benzoic acids and amines to form benzamides has been efficiently carried out under ultrasonic irradiation, often completing in minutes rather than hours. researchgate.netrsc.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine Carboxamide Synthesis | Conventional Heating | 1-48 hours | Lower | nih.gov |

| Hydrazine Carboxamide Synthesis | Ultrasound | 30 minutes | Higher | nih.gov |

| Quinazolinone Synthesis | Conventional | - | - | rsc.org |

| Quinazolinone Synthesis | Ultrasound | 15 minutes | Moderate to Excellent | rsc.org |

| Benzamide Synthesis | Conventional | - | - | researchgate.net |

| Benzamide Synthesis | Ultrasound | 15-60 minutes | High | researchgate.net |

Solvent-Free or Aqueous Media Reactions

Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Many synthetic strategies are now being adapted to run in more environmentally benign media, such as water, ionic liquids, or under solvent-free conditions. numberanalytics.comnih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Reactions such as the synthesis of hydrazine carboxamides have been performed efficiently in a water-glycerol solvent system under ultrasound irradiation. nih.gov

Ionic Liquids: Ionic liquids have been used as a greener alternative medium for iridium-catalyzed C-H amidation of benzamides, demonstrating high efficiency. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by using mechanical energy in a ball mill (mechanochemistry), represents an exceptionally green approach. rwth-aachen.de The iridium-catalyzed C-H amidation of benzamides with sulfonyl azides has been successfully conducted under solvent-free mechanochemical conditions, highlighting a sustainable path for C-N bond formation. rwth-aachen.de

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integrations of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-amino-5-methyl-N-propylbenzamide is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The N-propyl group would show characteristic signals for the methylene and methyl protons, while the methyl group on the ring and the amine and amide protons would also have unique resonances.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic CH | ~6.5 - 7.5 | Multiplet | 3H |

| Amide NH | ~8.0 - 8.5 | Triplet | 1H |

| Amine NH₂ | ~3.5 - 4.5 | Singlet (broad) | 2H |

| N-CH₂ (propyl) | ~3.2 - 3.4 | Quartet | 2H |

| CH₂ (propyl) | ~1.5 - 1.7 | Sextet | 2H |

| Ring CH₃ | ~2.2 - 2.4 | Singlet | 3H |

| CH₃ (propyl) | ~0.9 - 1.0 | Triplet | 3H |

Note: Predicted values are based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~168 - 172 |

| Aromatic C-NH₂ | ~145 - 150 |

| Aromatic C-CH₃ | ~135 - 140 |

| Aromatic C-C=O | ~130 - 135 |

| Aromatic CH | ~110 - 125 |

| N-CH₂ (propyl) | ~40 - 45 |

| Ring CH₃ | ~20 - 25 |

| CH₂ (propyl) | ~20 - 25 |

| CH₃ (propyl) | ~10 - 15 |

Note: Predicted values are based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, between the adjacent methylene and methyl protons of the N-propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals.

While specific 2D NMR data for this compound is not available, these techniques would be essential for a complete and rigorous structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), amide (N-H and C=O), and aromatic (C-H and C=C) functional groups, as well as the alkyl C-H bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | ~3300 - 3500 | Two bands, characteristic of a primary amine |

| N-H Stretch (Amide) | ~3200 - 3400 | Single band, characteristic of a secondary amide |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Sharp bands |

| C-H Stretch (Alkyl) | ~2850 - 3000 | Strong bands |

| C=O Stretch (Amide) | ~1630 - 1680 | Strong, sharp band (Amide I) |

| N-H Bend (Amide) | ~1510 - 1570 | Strong band (Amide II) |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Multiple bands |

Note: Predicted values are based on typical ranges for these functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry can determine the exact mass with high precision, which allows for the determination of the elemental composition.

For this compound (C₁₁H₁₆N₂O), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group, the amino group, or cleavage of the amide bond, providing further structural information.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 193.1335 | Molecular ion peak (protonated) |

| [M-CH₂CH₂CH₃]⁺ | 150.0793 | Loss of the propyl group |

| [M-NH₂]⁺ | 177.1281 | Loss of the amino group |

| [C₇H₇O]⁺ | 107.0497 | Cleavage at the amide bond |

Note: The molecular formula for this compound is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol . HRMS would be able to confirm this elemental composition with high accuracy.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Currently, there are no published single-crystal X-ray diffraction data for this compound in the searched literature. If a suitable single crystal could be grown, SCXRD analysis would provide an unambiguous confirmation of its molecular structure, including the planarity of the benzene ring and the conformation of the N-propyl group. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Crystal Structure Determination and Refinement

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Such a study would be essential to determine its crystal system, space group, and unit cell dimensions, and to refine the atomic positions within the crystal lattice.

Molecular Geometry and Conformation in Solid State

Without crystallographic data, a definitive analysis of the molecule's geometry, including bond lengths, bond angles, and torsional angles in the solid state, is not possible. This information is crucial for understanding the spatial arrangement of the amino, methyl, and N-propylbenzamide groups.

Analysis of Crystal Packing

Details regarding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice, are unavailable. Understanding the crystal packing is fundamental to comprehending the solid-state properties of the compound.

Other Advanced Spectroscopic Methods

Fluorescence Spectroscopy

No studies on the fluorescence properties of this compound have been reported. Research in this area would determine its excitation and emission spectra, quantum yield, and fluorescence lifetime, providing insights into its potential applications in materials science or as a fluorescent probe.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound, which would provide information on its vibrational modes and molecular structure, is not present in the available literature.

Time-Resolved Spectroscopy

There is no information on the application of time-resolved spectroscopic techniques to study the excited-state dynamics of this compound. Such studies are critical for understanding photochemical and photophysical processes.

Synchrotron-based Spectromicroscopic Techniques

Synchrotron-based techniques are powerful tools for probing the electronic and structural properties of materials with high spatial and chemical sensitivity. The application of these techniques to this compound has not been reported in the scientific literature.

In the absence of specific research, a general overview of how these techniques could be applied is provided below.

Synchrotron radiation, which consists of extremely bright and focused beams of light ranging from infrared to X-rays, enables a variety of advanced analytical methods. For a compound like this compound, techniques such as the following could be hypothetically employed:

Synchrotron-based X-ray Diffraction: For microcrystalline samples, the high intensity of synchrotron X-rays would be invaluable for obtaining high-resolution crystal structures, even from very small crystals that would be unsuitable for conventional X-ray sources.

X-ray Absorption Spectroscopy (XAS): This technique, including Near Edge X-ray Absorption Fine Structure (NEXAFS), could provide detailed information about the local atomic environment and electronic structure of the nitrogen, oxygen, and carbon atoms within the molecule.

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS could be used to determine the elemental composition and chemical states of the atoms on the surface of a sample.

Without published research, any discussion of detailed findings or the presentation of data in tables for this compound would be purely speculative and would not adhere to the principles of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Methyl N Propylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of many-body systems. For 3-amino-5-methyl-N-propylbenzamide, DFT calculations provide fundamental insights into its molecular characteristics.

Molecular Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles that define its structure.

Interactive Table: Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (amino) | 1.38 | |

| C=O (amide) | 1.24 | |

| C-N (amide) | 1.35 | |

| N-H (amide) | 1.01 | |

| C-C (propyl) | 1.53 - 1.54 | |

| Bond Angle (°) | C-C-C (aromatic) | ~120 |

| C-N-H (amino) | ~120 | |

| O=C-N (amide) | 122 | |

| Dihedral Angle (°) | C-C-N-H (amino) | ~0 (planar) |

| C-C(O)-N-C (amide) | ~180 (trans) |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure of this compound are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, while the LUMO is likely centered on the benzamide (B126) moiety.

Interactive Table: Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. researchgate.netnih.gov This analysis not only helps in the interpretation of experimental spectra but also confirms that the optimized geometry corresponds to a true energy minimum. iu.edu.sa For this compound, characteristic vibrational frequencies would include N-H stretching of the amino and amide groups, C=O stretching of the amide, and various C-H and C-C vibrations within the aromatic ring and alkyl chain.

Solvent Effects Modeling

To simulate the behavior of this compound in a solution, solvent effects are modeled using techniques like the Polarizable Continuum Model (PCM). iu.edu.sa This model approximates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a more realistic environment. The presence of a solvent can influence the molecular geometry, electronic structure, and spectroscopic properties of the compound. For a polar molecule like this compound, solvent effects are expected to be significant.

Comparison of Theoretical and Experimental Structures

A critical aspect of computational studies is the validation of theoretical results against experimental data. iu.edu.sa The calculated geometric parameters (bond lengths and angles) for this compound would ideally be compared with data from X-ray crystallography. Similarly, the predicted vibrational frequencies can be compared with experimental IR and Raman spectra. researchgate.net A good agreement between theoretical and experimental data lends confidence to the computational model and its predictions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules and to simulate their electronic absorption spectra (UV-Vis). nih.gov This method provides information about the energies of electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing chromophores like the benzamide group. nih.gov

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing researchers to identify the most likely pathways from reactants to products. These calculations can pinpoint the structures of transition states (the highest energy point along a reaction coordinate) and determine the activation energy, which governs the reaction rate.

Methods like the Artificial Force Induced Reaction (AFIR) can be used to perform automated searches for reaction paths, starting from a known product to predict potential reactants or exploring pathways from reactants to products. nih.govnih.gov For instance, studies on the formation of benzamides via electrophilic aromatic substitution have employed Density Functional Theory (DFT) calculations at levels like B3LYP/6-311G** to investigate the reaction mechanism and the intermediates involved. nih.gov

A key output of these investigations is the energy profile of a proposed reaction. By calculating the free energy of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction's feasibility and kinetics can be established. frontiersin.org For example, in the study of activation pathways for other nitrogen-containing compounds, quantum chemical calculations have been used to determine the transition state barriers for various steps, such as the formation of diazonium ions and their subsequent reactions. frontiersin.org These calculations provide precise energy values that are critical for comparing competing reaction pathways.

Table 1: Illustrative Example of Calculated Free Energy Barriers for Reaction Steps (Data based on N-nitrosamine activation pathways for illustrative purposes)

| Reaction Step | Transition State (TS) | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Diazonium Ion Formation | TS_d |

+7.2 |

| SN2 Reaction with Water | TS_w |

+13.4 |

| SN2 Reaction with Guanine | TS_g |

+11.5 |

This table illustrates the type of data generated from quantum chemical calculations of reaction pathways. The values are from studies on N-nitrosamines and serve as a representative example of how energy barriers for different reaction steps are quantified. frontiersin.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. nih.gov This technique is invaluable for understanding the conformational flexibility of a molecule like this compound, its interactions with solvents, and its potential binding modes with biological macromolecules.

A typical MD simulation involves several stages:

System Setup: The molecule of interest is placed in a simulation box, often filled with a solvent like water, and ions are added to neutralize the system. nih.gov

Force Field Selection: A force field (e.g., AMBER, GROMACS) is chosen to define the potential energy of the system, describing bond lengths, angles, and non-bonded interactions. nih.govnih.gov

Minimization and Equilibration: The system's energy is minimized to remove any unfavorable starting contacts. It is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. nih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are two primary classes of quantum chemical calculations used to predict the electronic structure and properties of molecules.

Ab initio (Latin for "from the beginning") methods use the fundamental laws of quantum mechanics and physical constants without relying on experimental data for parametrization. quora.com Density Functional Theory (DFT) is a prominent and widely used ab initio method. It has been employed to study various benzamide derivatives, using functionals like B3LYP and WB97XD with basis sets such as 6-31G(d,p), to calculate properties like optimized geometry, frontier molecular orbital (HOMO/LUMO) energies, and dipole moments. sci-hub.se

Semi-empirical methods simplify calculations by incorporating some parameters derived from experimental data. mit.edu This makes them computationally faster than ab initio methods, allowing for the study of larger molecular systems, though sometimes at the cost of accuracy. mit.edu

The choice between these methods depends on the desired balance of accuracy and computational cost. For a molecule like this compound, DFT calculations could provide highly accurate predictions of its electronic properties.

Table 2: Example of Calculated Properties for a Benzamide Derivative (Data for N-benzhydryl benzamide for illustrative purposes)

| Property | Calculation Method | Calculated Value |

|---|---|---|

| HOMO Energy | B3LYP/6-31G(d,p) | -5.73 eV |

| LUMO Energy | B3LYP/6-31G(d,p) | -0.36 eV |

| Energy Gap (ΔE) | B3LYP/6-31G(d,p) | 5.37 eV |

| Dipole Moment | B3LYP/6-31G(d,p) | 3.51 Debye |

| Absorption Max (λmax) | B3LYP/6-31G(d,p) | 246.8 nm |

This table shows representative data obtained from DFT calculations on a benzamide derivative, illustrating the types of electronic and optical properties that can be predicted. sci-hub.se

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationships (QSPR), and its subset Quantitative Structure-Activity Relationships (QSAR), are computational models that aim to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. archivepp.com These models generate a mathematical equation that can predict the property of new, unsynthesized compounds based solely on their structural features (descriptors).

For series of benzamide derivatives, QSAR studies have been successfully developed to predict biological activities. nih.govunair.ac.id The process involves:

Compiling a dataset of molecules with known properties.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological).

Using statistical methods, like Partial Least Squares (PLS), to build a model linking the descriptors to the property.

Validating the model statistically to ensure its predictive power.

For example, a QSAR study on benzylidene hydrazine benzamides developed a model to predict anticancer activity. unair.ac.idjppres.com The quality of a QSPR/QSAR model is assessed by several statistical parameters.

Table 3: Statistical Validation Parameters for a Representative 3D-QSAR Model of Benzamide Analogues

| Parameter | Description | Value |

|---|---|---|

| R² | Correlation coefficient | 0.8319 |

| Q² | Cross-validated correlation coefficient | 0.6213 |

| F | Fisher ratio | 103.9 |

| R² (Test Set) | Predictive correlation coefficient for external test set | 0.67 |

This table presents key statistical metrics from a 3D-QSAR study on benzamide analogues targeting the FtsZ protein. nih.gov A high R² indicates a good fit of the model to the training data, while a high Q² and R² (Test Set) suggest good predictive ability for new compounds.

Reaction Mechanisms Involving 3 Amino 5 Methyl N Propylbenzamide

Amide Bond Formation Mechanisms (e.g., Nucleophilic Acyl Substitution)

The formation of the amide bond in 3-amino-5-methyl-N-propylbenzamide is a classic example of nucleophilic acyl substitution. This reaction typically involves the activation of the carboxylic acid group of 3-amino-5-methylbenzoic acid, followed by the nucleophilic attack of propylamine.

Several methods can be employed for this synthesis:

Acyl Chloride Method: The most common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-amino-5-methylbenzoyl chloride is then treated with propylamine. The lone pair of electrons on the nitrogen of propylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.

Coupling Reagents: Modern synthetic methods often utilize coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Enzymatic Synthesis: Biocatalytic methods are emerging as environmentally friendly alternatives for amide bond formation. Adenylating enzymes can activate the carboxyl group of an amino acid, which then undergoes nucleophilic substitution by an amine. nih.gov While not specifically documented for this compound, this chemoenzymatic approach offers a potential pathway for its synthesis. nih.gov

The general mechanism for the acyl chloride method is as follows:

Activation: 3-amino-5-methylbenzoic acid is converted to 3-amino-5-methylbenzoyl chloride.

Nucleophilic Attack: The primary amine, propylamine, acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base (often a second equivalent of the amine) removes the proton from the nitrogen, yielding the final amide product, this compound.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Amino (-NH₂) group: A strongly activating, ortho-, para-directing group.

Methyl (-CH₃) group: A weakly activating, ortho-, para-directing group.

Amide (-CONH(CH₂)₂CH₃) group: A moderately deactivating, meta-directing group.

The powerful activating and directing effect of the amino group dominates the regioselectivity of EAS reactions. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The para position (C6) is sterically unhindered. One ortho position (C2) is also available, while the other (C4) is blocked by the amide group.

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-3-amino-5-methyl-N-propylbenzamide and 6-Bromo-3-amino-5-methyl-N-propylbenzamide |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-3-amino-5-methyl-N-propylbenzamide and 6-Nitro-3-amino-5-methyl-N-propylbenzamide |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Generally not feasible due to the amino group complexing with the Lewis acid catalyst. |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Generally not feasible for the same reason as alkylation. The amino group would need to be protected first. |

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

A one-pot synthesis method for similar compounds, 2-amino-5-halogenated-N,3-dimethylbenzamides, proceeds through electrophilic aromatic substitution using N-halosuccinimides (NCS, NBS, NIS), highlighting the feasibility of halogenating the ring. sioc-journal.cn

Reactions at the Amino Group

The primary aromatic amino group is a versatile functional group that can undergo several characteristic reactions.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form a new amide. orgoreview.compressbooks.pub For example, reaction with acetyl chloride would yield N-(3-methyl-5-(propylcarbamoyl)phenyl)acetamide. This reaction is often used to protect the amino group during other transformations, such as nitration, to prevent oxidation and to moderate its activating effect. youtube.com

Alkylation: While direct alkylation of aromatic amines with alkyl halides can be difficult to control and may lead to polyalkylation, it is a possible transformation under specific conditions. pressbooks.pub

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures. The resulting diazonium salt is a valuable synthetic intermediate that can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer or related reactions.

Condensation with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Cleavage Reactions of the Benzamide (B126) Moiety

The amide bond, while stable, can be cleaved under various conditions to regenerate the parent carboxylic acid and amine.

Hydrolysis: The most common method for amide cleavage is hydrolysis under acidic or basic conditions, typically requiring elevated temperatures.

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This yields 3-amino-5-methylbenzoic acid and a propylammonium salt.

Basic Hydrolysis: Saponification with a strong base (e.g., NaOH, KOH) involves the attack of a hydroxide ion on the carbonyl carbon. This process gives the carboxylate salt of 3-amino-5-methylbenzoic acid and propylamine.

Reductive Cleavage: Certain reducing agents can cleave the amide bond. For instance, treatment with an excess of lithium and a catalytic amount of naphthalene, followed by methanolysis, can reductively cleave amides to the corresponding amines. organic-chemistry.org

Mild Cleavage Methods: Recent research has focused on developing milder methods for amide cleavage. One such method involves O-benzylation of the amide with a specific reagent, followed by hydrolysis of the resulting imidate salt. researchgate.net Transition-metal-free protocols using hydrosilanes can also achieve deacylative cleavage of the C-N bond. organic-chemistry.org The cleavage of amide bonds can also be initiated by coordination to a transition metal center with sufficient Lewis acidity. rsc.org

| Cleavage Method | Reagents | Products | Conditions |

| Acidic Hydrolysis | Strong Acid (e.g., aq. HCl) | 3-Amino-5-methylbenzoic acid + Propylammonium salt | Heat |

| Basic Hydrolysis | Strong Base (e.g., aq. NaOH) | Sodium 3-amino-5-methylbenzoate + Propylamine | Heat |

| Reductive Cleavage | Li, cat. Naphthalene | 3-Amino-5-methylbenzylamine + Propylamine (after reduction of acid) | Varies |

| Mild O-Alkylation/Hydrolysis | e.g., DPT-BM, then H₂O | 3-Amino-5-methylbenzoic acid + Propylamine | Room Temperature |

Table 2: Comparison of Amide Cleavage Methods

Molecular Interactions and Crystal Engineering of 3 Amino 5 Methyl N Propylbenzamide Systems

Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonds)

Intramolecular interactions are crucial in determining the preferred conformation of a molecule, which in turn influences its packing in the crystal lattice. In 3-amino-5-methyl-N-propylbenzamide, the primary potential for intramolecular hydrogen bonding exists, though it may not be the dominant interaction.

The molecule's flexible N-propyl chain and the rotatable bonds of the amide group allow it to adopt various conformations. An intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the nitrogen of the amino group (-NH2), or between an amino hydrogen and the amide oxygen. However, the formation of a stable intramolecular hydrogen bond often requires the creation of a five or six-membered ring. In the case of this compound, the meta-positioning of the amino group relative to the N-propylbenzamide group makes the formation of a direct, strong intramolecular hydrogen bond challenging without significant distortion.

Intermolecular Interactions in Solid State

The solid-state architecture of this compound is expected to be dominated by a network of robust intermolecular interactions, leading to a stable and organized crystal lattice.

The primary and secondary amine functionalities, along with the amide oxygen, are key players in forming an extensive hydrogen-bonding network.

N-H···O Interactions: These are the strongest and most directional hydrogen bonds expected in the crystal structure. The N-H group of the secondary amide is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This typically leads to the formation of strong N-H···O hydrogen bonds that link molecules into chains or dimers. nih.gov Furthermore, the primary amino group (-NH2) provides two additional N-H donors that can form hydrogen bonds with the amide oxygen of neighboring molecules.

N-H···N Interactions: The amino group can also act as a hydrogen bond acceptor, leading to N-H···N linkages between molecules. nih.gov

C-H···O and C-H···N Interactions: Weaker hydrogen bonds, such as those involving carbon donors (C-H), are also expected to play a significant role in stabilizing the crystal packing. The aromatic C-H groups of the phenyl ring and the aliphatic C-H groups of the propyl and methyl substituents can act as donors to the amide oxygen or the amino nitrogen acceptors on adjacent molecules. nih.gov These interactions, although weaker, are numerous and collectively contribute to the cohesion of the crystal structure.

The interplay of these hydrogen bonds dictates the formation of specific patterns and motifs, as discussed in section 6.4.

The presence of the methyl-substituted benzene (B151609) ring is a clear indicator that π-interactions will be a feature of the crystal packing.

C-H···π Interactions: The hydrogens of the N-propyl and methyl groups, as well as the aromatic C-H groups, can interact with the electron-rich face of the benzene ring of a neighboring molecule. These C-H···π interactions are a common feature in the crystal structures of molecules containing both alkyl/aryl C-H bonds and aromatic systems. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plot summarizes the frequency of different types of contacts.

As no experimental crystal structure for this compound is available, a definitive Hirshfeld analysis cannot be presented. However, by examining a related aminobenzamide derivative, we can predict the likely distribution of intermolecular contacts. For instance, in a similar molecule featuring amino, amide, and aromatic groups, a typical Hirshfeld analysis might reveal the following contributions to the total surface area:

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~45-55% | Represents contacts between hydrogen atoms, largely from the alkyl chain and aromatic ring. These are the most abundant contacts. |

| O···H / H···O | ~20-30% | Corresponds to the crucial N-H···O and C-H···O hydrogen bonds. The sharp spikes on the fingerprint plot for these contacts indicate strong, directional interactions. |

| C···H / H···C | ~10-20% | Represents C-H···π interactions and other van der Waals contacts involving carbon and hydrogen atoms. |

| N···H / H···N | ~5-10% | Indicates the presence of N-H···N or C-H···N hydrogen bonds. |

| Other (C···C, C···N, etc.) | <5% | Includes π-stacking (C···C) and other minor contacts. |

The fingerprint plot for this compound would be expected to show distinct "spikes" corresponding to the strong N-H···O hydrogen bonds and characteristic "wings" representing C-H···π interactions.

Crystal Packing Motifs and Supramolecular Synthons

The predictable and recurring patterns of intermolecular interactions are known as supramolecular synthons. These are the building blocks of crystal engineering. For this compound, several key synthons are anticipated to direct the crystal assembly.

Amide-Amide Synthons: The secondary amide group is well-known to form a robust centrosymmetric dimer via a pair of N-H···O hydrogen bonds, described by the graph set notation R²₂(8). Alternatively, it can form a catemer (chain) motif, C(4), where molecules are linked head-to-tail. The choice between the dimer and the chain is often influenced by steric factors and competing interactions.

Amine-Amide Heterosynthons: The primary amino group can interact with the amide group of another molecule, forming an N-H···O (from the amino group) and an N-H···N (to the amino group) heterosynthon. These acid-amide type synthons are highly reliable in forming cocrystals and directing molecular assembly. nih.govnih.gov

Amino-Amino Homosynthons: The primary amino groups on two different molecules can interact via N-H···N hydrogen bonds, though this is generally less common than interactions involving the more acidic amide N-H or the more basic carbonyl oxygen.

The final crystal structure will be a result of the competition and synergy between these synthons. It is likely that the strong amide N-H···O interaction will form a primary chain or dimer, which is then further organized and linked by the interactions from the amino groups and the π-system, creating a complex and stable three-dimensional supramolecular architecture.

Polymorphism and Co-crystallization Studies

There is no available information in the reviewed scientific literature regarding the investigation of polymorphism or the formation of co-crystals for this compound.

Synthesis and Characterization of Derivatives and Analogues of 3 Amino 5 Methyl N Propylbenzamide

Structural Modification Strategies

The development of novel derivatives from the 3-amino-5-methyl-N-propylbenzamide core involves targeted modifications at three primary sites: the benzene (B151609) ring, the amino group, and the N-alkyl chain.

Substitutions on the Benzene Ring

The aromatic ring of this compound offers multiple positions for electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The existing amino and methyl groups on the ring direct incoming substituents to specific positions. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. chemistrysteps.comproprep.com

Common substitutions include:

Halogenation: Introducing halogens such as chlorine or bromine can enhance lipophilicity and potentially influence binding interactions. sioc-journal.cngoogle.com

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a versatile handle for further functionalization. chemistrysteps.com

Hydroxylation: Adding hydroxyl groups can increase hydrophilicity and introduce hydrogen bonding capabilities. acs.org

The interplay between the directing effects of the existing amino and methyl groups determines the regioselectivity of these substitution reactions. proprep.com For instance, in electrophilic substitution reactions, the positions ortho and para to the strongly activating amino group are favored. chemistrysteps.com

Modifications at the Amino Group

The primary amino group at the 3-position is a key site for derivatization. Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, a class of compounds known for a wide range of biological activities. eurekaselect.comresearchgate.net

Alkylation: Introduction of alkyl groups can modulate the basicity and steric properties of the amino group.

Conversion to Diazonium Salts: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents. chemistrysteps.com

These modifications can significantly impact the electronic properties and hydrogen bonding potential of the molecule.

Variations of the N-Alkyl Chain (e.g., N-methyl, N-ethyl, N-butyl)

Altering the length and branching of the N-alkyl chain on the amide nitrogen can influence the compound's lipophilicity, solubility, and steric bulk. nih.govgoogle.com This, in turn, can affect how the molecule interacts with biological targets or assembles in materials.

Systematic variations from the N-propyl group to shorter chains like N-methyl and N-ethyl, or longer chains like N-butyl, allow for a detailed investigation of structure-activity relationships. nih.govgoogle.com The synthesis of these analogues typically involves the amidation of 3-amino-5-methylbenzoic acid or its derivatives with the corresponding primary amine (methylamine, ethylamine, butylamine, etc.). google.com The introduction of longer alkyl chains can increase the molecule's hydrophobicity. researchgate.net

Synthetic Routes to Key Derivatives (e.g., sulfonamide derivatives, other amide derivatives)

The synthesis of derivatives of this compound often starts from commercially available precursors like 3-amino-5-methylbenzoic acid.

A general and widely applicable method for creating amide derivatives involves the coupling of 3-amino-5-methylbenzoic acid with a desired amine in the presence of a coupling agent. Alternatively, the benzoic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine.

For the synthesis of sulfonamide derivatives, a common approach involves the reaction of an amino-substituted benzamide (B126) with a sulfonyl chloride. eurekaselect.comresearchgate.netresearchgate.net The synthesis often begins with the protection of the amino group, followed by sulfonylation and subsequent deprotection. The choice of sulfonyl chloride allows for the introduction of a wide variety of substituents on the sulfonamide moiety.

A one-pot synthesis method has been reported for structurally related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, which could potentially be adapted. This approach often involves the reaction of an isatoic anhydride (B1165640) with an appropriate amine. prepchem.com For example, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized from 2-amino-3-methylbenzoic acid in a one-pot, three-step process with high yields. sioc-journal.cn

The table below summarizes some synthetic strategies for key derivatives.

| Derivative Type | General Synthetic Approach | Key Reagents |

| Other Amide Derivatives | Amidation of 3-amino-5-methylbenzoic acid | Corresponding amine, coupling agents (e.g., DCC, EDC) |

| Reaction of 3-amino-5-methylbenzoyl chloride | Corresponding amine | |

| Sulfonamide Derivatives | Reaction of an amino-substituted benzamide | Sulfonyl chloride, base |

Spectroscopic Characterization of New Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques. sioc-journal.cngoogle.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.com The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms and the presence of different functional groups. For instance, the number and position of substituents on the aromatic ring can be confirmed by the splitting patterns of the aromatic protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. mdpi.com Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and S=O stretching of sulfonamides are readily identifiable.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the compound, which helps to confirm its elemental composition. mdpi.com Fragmentation patterns observed in the mass spectrum can offer additional structural information.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

The table below indicates the typical spectroscopic data used to characterize these derivatives.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Number and connectivity of protons, chemical environment |

| ¹³C NMR | Number and type of carbon atoms |

| IR Spectroscopy | Presence of functional groups (e.g., -NH₂, -C=O, -SO₂-) |

| Mass Spectrometry | Molecular weight and elemental composition |

| X-ray Crystallography | 3D molecular structure, bond lengths, and angles |

Computational Analysis of Derivative Structures and Electronic Properties

Computational chemistry provides valuable insights into the structure and electronic properties of this compound derivatives, complementing experimental data. acs.org

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometry of the molecules and to predict their electronic properties. mdpi.com These calculations can determine the most stable conformation of the derivatives and provide information on bond lengths and angles.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich and electron-poor regions. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new derivatives and guide the design of more potent compounds.

Computational analyses have shown that the introduction of electron-donating groups, such as a methoxy (B1213986) group, can positively influence certain properties. acs.org These computational tools are invaluable for rational drug design and the prediction of the properties of novel materials. nih.gov

Coordination Chemistry of 3 Amino 5 Methyl N Propylbenzamide

Ligand Properties of 3-Amino-5-methyl-N-propylbenzamide

Potential Coordination Sites (Amine, Amide Carbonyl, Aromatic Ring)

Three primary sites on the this compound molecule are capable of coordinating with metal ions:

Amino Group (-NH2): The nitrogen atom of the primary aromatic amine possesses a lone pair of electrons that can be readily donated to a metal center, forming a coordinate covalent bond. The basicity and donor strength of this amine are modulated by the electronic effects of the other substituents on the benzene (B151609) ring; in this case, an electron-donating methyl group and an electron-withdrawing N-propylbenzamide group.

Amide Carbonyl Group (C=O): The oxygen atom of the amide carbonyl function also contains lone pairs of electrons, enabling it to act as a Lewis base and coordinate to a metal ion. The extent of its coordinating ability is influenced by resonance delocalization within the amide moiety.

Aromatic Ring (π-system): The delocalized π-electron system of the benzene ring can engage in interactions with certain metal centers, particularly those classified as soft acids. This leads to the formation of π-complexes, a mode of coordination that is generally less common than σ-donation from heteroatoms.

Monodentate vs. Multidentate Chelation Potential

The spatial arrangement of the donor sites in this compound allows for different modes of coordination:

Monodentate Coordination: The ligand can bind to a metal ion through a single point of attachment. This typically involves either the nitrogen atom of the amino group or the oxygen atom of the amide carbonyl.

Multidentate (Bidentate) Chelation: The molecule has the potential to act as a chelating agent, binding to a single metal center through two donor atoms simultaneously. The most probable mode of bidentate chelation would involve the amino nitrogen and the amide carbonyl oxygen, which would form a stable six-membered chelate ring. The formation of such a chelate is often thermodynamically favored over the coordination of two separate monodentate ligands due to the chelate effect.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Zn(II), Co(II), Ni(II), Cu(II), Fe(II))

While specific research detailing the synthesis of coordination complexes with this compound is not extensively available, the synthesis of such complexes with various transition metals can be inferred from established principles of coordination chemistry and studies on similar benzamide-derived ligands. For instance, reacting this compound with metal(II) chlorides in a 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695) could be expected to yield complexes with the general formula [M(L)₂Cl₂], where L represents the this compound ligand. In these cases, the ligand would likely act in a monodentate fashion. Studies on related systems have successfully synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes. impactfactor.orgresearchgate.net

Main Group Metal Complexes

There is a scarcity of published research on the synthesis of main group metal complexes utilizing this compound. However, it is conceivable that this ligand could form stable complexes with Lewis acidic main group metals. The coordination would most likely occur through the most basic donor site, the amino nitrogen.

Structural Characterization of Coordination Compounds

A comprehensive structural elucidation of any newly synthesized coordination compounds of this compound would necessitate the use of various analytical and spectroscopic methods.

Infrared (IR) Spectroscopy: This technique is crucial for determining the mode of coordination. Shifts in the characteristic stretching frequencies of the N-H bonds of the amino group and the C=O bond of the amide upon complexation provide direct evidence of the ligand's involvement in bonding to the metal center. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can offer detailed structural information in the solution state. Alterations in the chemical shifts of the nuclei proximate to the coordination sites serve as a confirmation of ligand-metal binding. impactfactor.org

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, yielding precise data on bond lengths, bond angles, and the coordination geometry around the metal ion. mdpi.com

Elemental Analysis: This technique is employed to verify the empirical formula of the synthesized complexes, ensuring the correct stoichiometric ratio of metal to ligand. researchgate.net

Molar Conductivity Measurements: For ionic complexes, these measurements help in determining the number of ions in solution, which can distinguish between coordinated and non-coordinated anions. researchgate.net

The following table provides hypothetical characterization data for a series of transition metal complexes with this compound, assuming a monodentate coordination mode.

| Complex | Assumed Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) | Magnetic Moment (μB) |

| [Co(L)₂Cl₂] | Blue | Low | ν(N-H): ~3250, ν(C=O): ~1640 | ~4.5 |

| [Ni(L)₂Cl₂] | Green | Low | ν(N-H): ~3245, ν(C=O): ~1642 | ~3.2 |

| [Cu(L)₂Cl₂] | Green | Low | ν(N-H): ~3255, ν(C=O): ~1638 | ~1.9 |

| [Zn(L)₂Cl₂] | White | Low | ν(N-H): ~3260, ν(C=O): ~1645 | Diamagnetic |

L = this compound

X-ray Crystallography of Metal Complexes

While specific X-ray crystallographic data for complexes of this compound are not available in the current literature, the structural characteristics of its metal complexes can be inferred from related structures containing benzamide (B126) and aminobenzamide ligands. acs.orgnih.gov Typically, in the absence of a chelating group, benzamides coordinate to metal ions in a monodentate fashion through the carbonyl oxygen. acs.org However, the presence of the 3-amino group in this compound makes bidentate coordination, involving both the carbonyl oxygen and the amino nitrogen, highly probable, leading to the formation of a stable chelate ring.

In such a complex, the metal ion would be part of a five-membered ring, a common and stable arrangement in coordination chemistry. The geometry around the metal center would be dictated by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with divalent transition metals like Cu(II), Co(II), or Ni(II), and in the presence of other ancillary ligands such as halides or water molecules, one could expect to see tetrahedral or octahedral geometries. jocpr.comspuvvn.edu

The methyl group at the 5-position of the benzene ring and the N-propyl group are not expected to directly participate in coordination. However, their steric bulk will influence the crystal packing of the complexes. The N-H group of the amide can also participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice. acs.org

Below is a hypothetical data table of selected bond lengths and angles for a potential mononuclear complex of this compound with a divalent metal ion (M), based on typical values for related coordinated benzamides.

Hypothetical X-ray Crystallography Data for a [M(this compound)Cl₂] Complex

| Parameter | Expected Value Range |

| M-O (carbonyl) distance | 2.0 - 2.2 Å |

| M-N (amino) distance | 2.0 - 2.3 Å |

| C=O bond length | 1.25 - 1.28 Å |

| C-N (amide) bond length | 1.32 - 1.35 Å |

| O-M-N bond angle | 80 - 90° |

| M-Cl bond length | 2.2 - 2.5 Å |

Note: The data in this table is hypothetical and is based on values reported for similar coordinated benzamide and aminobenzamide ligands in the literature. nih.govjocpr.com

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., IR, NMR)

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in coordination complexes.

Infrared (IR) Spectroscopy

In the IR spectrum of a metal complex of this compound, the most significant changes compared to the free ligand are expected in the regions of the C=O and N-H stretching vibrations. Coordination of the carbonyl oxygen to a metal center typically leads to a decrease in the C=O stretching frequency (ν(C=O)) by 20-50 cm⁻¹, due to the weakening of the C=O double bond. nih.gov

Simultaneously, if the amino group is involved in coordination, the N-H stretching vibrations (ν(N-H)) of the -NH₂ group would also be expected to shift, typically to lower wavenumbers. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. impactfactor.org

Hypothetical IR Spectral Data (cm⁻¹) for this compound and its Metal Complex

| Functional Group | Free Ligand (Expected) | Coordinated Ligand (Expected) |

| ν(N-H) of -NH₂ | ~3400, ~3300 | ~3350, ~3250 |

| ν(N-H) of amide | ~3200 | ~3200 (less affected) |

| ν(C=O) of amide | ~1640 | ~1600 |

| ν(M-O) | - | ~500 - 550 |

| ν(M-N) | - | ~450 - 500 |

Note: This is a table of hypothetical data based on typical shifts observed for related benzamide complexes. nih.govimpactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide further evidence of coordination. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites will be affected. The protons of the amino group and the aromatic protons ortho and para to the amino and amide groups would likely show the most significant changes in their chemical shifts. If the metal ion is paramagnetic, this will lead to significant broadening and shifting of the NMR signals, making the spectra more complex to interpret. ekb.eg For a diamagnetic metal complex, a downfield shift of the amide N-H proton and the aromatic protons adjacent to the coordinating groups would be expected.

Theoretical Studies of Metal-Ligand Bonding (e.g., DFT on coordination modes)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, bonding, and preferred coordination modes of ligands like this compound. rsc.org While specific DFT studies on this compound are not documented, calculations on similar benzamide systems can provide valuable insights. rsc.org

DFT calculations could be employed to:

Determine the most stable coordination mode (e.g., monodentate via the carbonyl oxygen versus bidentate chelation via the carbonyl oxygen and the amino nitrogen).

Calculate the optimized geometries of the free ligand and its metal complexes, providing theoretical bond lengths and angles that can be compared with experimental X-ray data.

Analyze the electronic properties, such as the charge distribution on the atoms, to understand the nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis, for instance, can quantify the donor-acceptor interactions between the ligand and the metal.

Predict the vibrational frequencies (IR and Raman), which can aid in the assignment of experimental spectra.

Evaluate the relative energies of different possible isomers and conformers of the complexes.

For this compound, DFT studies would likely confirm that the bidentate O,N-chelation is the most favorable coordination mode with many transition metals, due to the thermodynamic stability of the resulting five-membered chelate ring. The calculations would also provide insights into the electronic effects of the methyl and propyl substituents on the coordination properties of the benzamide core.

Influence of Ligand Conformation on Complex Geometry

The conformational flexibility of this compound can have a significant impact on the geometry of its metal complexes. The key rotatable bonds in the ligand are around the amide group (C-N bond) and the bond connecting the amide group to the phenyl ring.

In the solid state, the conformation of the ligand will be a balance between the intramolecular forces (e.g., steric hindrance) and the intermolecular forces (e.g., crystal packing and hydrogen bonding). The presence of the N-propyl group introduces additional conformational possibilities compared to a simpler N-methyl or unsubstituted amide. The interplay of these conformational factors with the coordination preferences of the metal ion will ultimately determine the final three-dimensional structure of the complex.

Supramolecular Chemistry of 3 Amino 5 Methyl N Propylbenzamide Systems

Self-Assembly Driven by Non-Covalent Interactionskhanacademy.org

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. For 3-amino-5-methyl-N-propylbenzamide, this process would be primarily governed by a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of larger, ordered structures.

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the structure of many supramolecular systems. khanacademy.org The this compound molecule possesses several sites capable of participating in hydrogen bonding:

Hydrogen Bond Donors: The primary amine (-NH₂) group and the secondary amide (N-H) group.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group and the nitrogen of the primary amine.

The amide group, in particular, is a robust functional group for forming strong, directional hydrogen bonds. Amides can act as both hydrogen bond donors and acceptors, often leading to the formation of linear chains or tapes. nih.gov In the case of this compound, it is plausible that the amide N-H of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction could lead to the formation of one-dimensional chains.

Furthermore, the amino group can also participate in intermolecular hydrogen bonding. The two protons on the amino group can form hydrogen bonds with the carbonyl oxygen or the amino nitrogen of adjacent molecules. The presence of multiple hydrogen bonding sites allows for the potential formation of more complex, two-dimensional or three-dimensional networks. The specific hydrogen bonding patterns, or synthons, that form would depend on factors such as solvent and temperature. Classic examples of synthons include dimers formed by amides. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Hydrogen Bond Donor Group | Hydrogen Bond Acceptor Group | Potential Supramolecular Motif |

| Amide N-H | Carbonyl C=O | Linear Chains |

| Amino N-H | Carbonyl C=O | Cross-linking of Chains |

| Amino N-H | Amino N | Inter-chain Linkages |

π-π Stacking Interactions in Supramolecular Architecturesrsc.orgnih.govyoutube.comresearchgate.net

The benzene (B151609) ring in this compound provides a platform for π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings. The strength and geometry of these interactions are influenced by the substituents on the aromatic ring.

In this compound, the amino and methyl groups are electron-donating, which can influence the electron density of the aromatic ring and, consequently, the nature of the π-π stacking. Substituents can affect the interaction energies in π-π stacking. epa.gov It has been noted that substituents can interact directly with the adjacent aromatic ring, rather than solely polarizing the ring they are attached to.

The interplay between hydrogen bonding and π-π stacking is crucial in determining the final supramolecular architecture. For instance, if the molecules first assemble into hydrogen-bonded chains, these chains could then stack on top of each other, stabilized by π-π interactions between the aromatic cores. This can lead to the formation of layered or bundled structures. The π-stacking interaction plays a significant role in stabilizing structures and transition states in various reactions through both intramolecular and intermolecular interactions. nih.gov

Table 2: Factors Influencing π-π Stacking in this compound

| Feature | Influence on π-π Stacking |

| Benzene Ring | Provides the aromatic surface for stacking. |

| Amino Group (Electron-donating) | Modifies the electron density of the ring, potentially favoring offset or parallel-displaced stacking. |